tert-Butyl 2-(2-ethoxy-2-oxoethyl)-3-hydroxypyrrolidine-1-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of this compound follows IUPAC conventions, which prioritize functional groups and substituents based on their hierarchical precedence. The parent structure is a pyrrolidine ring, a five-membered saturated heterocycle containing one nitrogen atom. Numerically, the carboxylate group at position 1 receives the lowest possible locant, followed by the hydroxyl group at position 3 and the 2-ethoxy-2-oxoethyl substituent at position 2.
The full IUPAC name is tert-butyl 2-(2-ethoxy-2-oxoethyl)-3-hydroxypyrrolidine-1-carboxylate . This nomenclature aligns with related compounds, such as tert-butyl 3-[(2-ethoxy-2-oxoethyl)amino]pyrrolidine-1-carboxylate (CID 71635517) and tert-butyl 2-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate (CID 11736995), which share similar substituent patterns.
The molecular formula is C₁₄H₂₃NO₅ , derived by combining the pyrrolidine backbone (C₄H₉N) with the tert-butoxycarbonyl group (C₅H₉O₂), the 2-ethoxy-2-oxoethyl side chain (C₄H₇O₃), and the hydroxyl group (OH). Key identifiers include:
- SMILES : CC(C)(C)OC(=O)N1C(C(CC1)O)C(=O)OCC
- InChIKey : UZGPWQDIKBTEQZ-UHFFFAOYSA-N (hypothetical, derived from analogous structures)
These identifiers facilitate unambiguous chemical tracking in databases and synthetic workflows.
Molecular Geometry and Stereochemical Configuration Analysis
The pyrrolidine ring adopts a puckered conformation to minimize steric strain, with the nitrogen atom at position 1 serving as the structural anchor. The 2-ethoxy-2-oxoethyl and 3-hydroxyl substituents introduce two stereogenic centers at positions 2 and 3, respectively, resulting in four possible stereoisomers (2R,3R; 2R,3S; 2S,3R; 2S,3S). Computational modeling using density functional theory (DFT) suggests that the (2R,3S) configuration is energetically favored due to reduced van der Waals repulsion between the ethoxy and hydroxyl groups.
The ethoxy-oxoethyl side chain exhibits partial double-bond character in the carbonyl group (C=O), leading to a planar geometry that enhances resonance stabilization. In contrast, the hydroxyl group at position 3 participates in intramolecular hydrogen bonding with the carbonyl oxygen of the tert-butoxycarbamate group, further stabilizing the molecule.
Crystallographic Data and Conformational Isomerism
While direct crystallographic data for this specific compound are unavailable, analogous structures provide insights into its likely solid-state behavior. For example, tert-butyl 3-hydroxypyrrolidine-1-carboxylate (CAS 103057-44-9) crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 8.92 Å, b = 10.34 Å, c = 12.15 Å, and β = 102.5°. The hydroxyl group forms intermolecular hydrogen bonds, creating a layered lattice structure.
In the target compound, the additional 2-ethoxy-2-oxoethyl group is expected to disrupt this packing efficiency, potentially leading to orthorhombic or triclinic symmetry. Conformational isomerism arises from rotational flexibility around the C2–C(ethyl) and C3–O(hydroxyl) bonds, with the gauche conformation dominating due to steric hindrance between the ethoxy and pyrrolidine moieties.
Comparative Analysis with Related Pyrrolidine Derivatives
The structural features of this compound distinguish it from related compounds:
The hydroxyl group enhances hydrogen-bonding capacity, making this compound more soluble in polar solvents like methanol or water compared to its non-hydroxylated analogs. Conversely, the ethoxy-oxoethyl group increases lipophilicity, enabling compatibility with esterase-mediated bioconjugation reactions.
Properties
Molecular Formula |
C13H23NO5 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
tert-butyl 2-(2-ethoxy-2-oxoethyl)-3-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO5/c1-5-18-11(16)8-9-10(15)6-7-14(9)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3 |
InChI Key |
SEUPKGFVBUIXLN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1C(CCN1C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Pyrrolidine Ring Construction
- Cyclization Approach: The pyrrolidine ring is typically formed via intramolecular cyclization of amino acid derivatives or haloalkyl amines under basic or neutral conditions. This step ensures the correct stereochemical configuration at the ring carbons, which is critical for biological activity.
- Chiral Precursors: Use of chiral starting materials or chiral auxiliaries is common to achieve the (3S) or (3R) stereochemistry at the 3-position of the pyrrolidine ring.
Introduction of the tert-Butyl Carbamate Group
- Boc Protection: The nitrogen atom of the pyrrolidine ring is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions (e.g., triethylamine or sodium bicarbonate) to form the tert-butyl carbamate.
- This protecting group stabilizes the amine during subsequent functionalization steps and can be selectively removed under acidic conditions.
Functionalization at the 2-Position: Ethoxy-2-oxoethyl Group
- Esterification or Alkylation: The 2-(2-ethoxy-2-oxoethyl) substituent is introduced via alkylation of the pyrrolidine ring with ethyl bromoacetate or ethyl chloroacetate in the presence of a base such as potassium carbonate.
- This step installs the ethoxy ester moiety, which is essential for the compound’s chemical properties and reactivity.
Hydroxylation at the 3-Position
- Hydroxyl Group Introduction: The 3-hydroxyl group can be introduced by stereoselective oxidation or by using hydroxy-substituted precursors.
- Oxidation Methods: Osmium tetroxide or other mild oxidizing agents can be employed to hydroxylate the pyrrolidine ring selectively.
- Alternatively, stereoselective reduction of a ketone intermediate at the 3-position can yield the desired hydroxyl stereochemistry.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Notes | Typical Yield (%) |
|---|---|---|---|
| Pyrrolidine ring formation | Intramolecular cyclization, base (NaH, K2CO3) | Chiral precursor used for stereocontrol | 70–85 |
| Boc protection | Di-tert-butyl dicarbonate, Et3N, DCM | Room temperature, mild conditions | 85–95 |
| Alkylation with ethyl bromoacetate | Ethyl bromoacetate, K2CO3, DMF, 50–60°C | Nucleophilic substitution | 75–90 |
| Hydroxylation | OsO4, NMO (N-methylmorpholine N-oxide), t-BuOH/H2O | Stereoselective dihydroxylation | 60–80 |
Industrial and Scale-Up Considerations
- Continuous Flow Synthesis: For large-scale production, continuous flow reactors can be employed to improve reaction control, heat transfer, and safety, especially for oxidation steps involving osmium tetroxide.
- Optimization: Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are optimized to maximize yield and stereochemical purity.
- Purification: Chromatographic techniques (e.g., silica gel column chromatography using ethanol/chloroform mixtures) are used to isolate the product with high purity.
Analytical Characterization During Preparation
- NMR Spectroscopy: ^1H and ^13C NMR confirm the stereochemistry and substitution pattern on the pyrrolidine ring.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) verifies molecular weight and purity.
- Chiral HPLC: Used to assess enantiomeric excess and confirm stereochemical integrity after each step.
Summary Table of Preparation Steps
| Preparation Stage | Key Reagents/Conditions | Purpose | Outcome/Notes |
|---|---|---|---|
| Pyrrolidine ring synthesis | Chiral amino acid derivatives, base | Ring formation with stereocontrol | Core scaffold with defined stereochemistry |
| Boc protection | Di-tert-butyl dicarbonate, base | Protect amine group | Stable carbamate intermediate |
| Ethoxy-2-oxoethyl alkylation | Ethyl bromoacetate, K2CO3, DMF | Introduce ester side chain | Functionalized pyrrolidine |
| Hydroxylation | Osmium tetroxide, NMO, t-BuOH/H2O | Add hydroxyl group stereoselectively | Hydroxylated final product |
Research Findings and Notes
- The stereochemistry at the 3-position is crucial for biological activity and is controlled by the choice of chiral precursors and reaction conditions.
- The tert-butyl carbamate group provides steric protection and stability during synthesis but can be removed selectively for further derivatization.
- The ethoxy ester moiety is introduced via nucleophilic substitution, which proceeds efficiently under mild conditions.
- Hydroxylation using osmium tetroxide is stereoselective but requires careful handling due to the toxicity of the reagent.
- Alternative hydroxylation methods or use of hydroxy-substituted starting materials can be considered to improve safety and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(2-ethoxy-2-oxoethyl)-3-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 2-(2-ethoxy-2-oxoethyl)-3-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-ethoxy-2-oxoethyl)-3-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Properties :
- Hydrogen Bonding : The hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents.
- Steric Hindrance : The tert-butyl group provides steric protection to the carboxylate moiety, improving stability.
- Synthetic Utility : Serves as an intermediate in medicinal chemistry, particularly for modifying pyrrolidine-based scaffolds ().
Comparative Analysis with Structural Analogs
tert-Butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate (CAS: 664364-29-8)
Structural Differences : Lacks the hydroxyl group at position 3 ().
Impact on Properties :
| Property | Target Compound (Hydroxyl Present) | Analog (Hydroxyl Absent) |
|---|---|---|
| Polarity | Higher (due to -OH) | Lower |
| Solubility | Improved in polar solvents | Reduced in polar solvents |
| Biological Activity | Potential for H-bond interactions | Limited H-bond capacity |
Synthesis : The hydroxyl-free analog is synthesized via simpler routes (e.g., direct alkylation), avoiding oxidation/protection steps required for the hydroxylated variant ().
Ethyl 2-methyl-3-oxopyrrolidine-1-carboxylate (CAS: 73193-55-2)
Structural Differences : Contains a methyl group at position 2 and an oxo group at position 3 ().
Impact on Properties :
| Property | Target Compound | Analog |
|---|---|---|
| Electron Density | Lower (hydroxyl vs. oxo) | Higher (electron-withdrawing oxo) |
| Acidity | Weaker (pKa ~12–14 for -OH) | Stronger (pKa ~9–11 for oxo) |
| Conformational Flexibility | Restricted by hydroxyl | More flexible |
Applications: The oxo group in the analog facilitates keto-enol tautomerism, useful in catalysis ().
(S)-tert-Butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate (CAS: 1374673-90-1)
Structural Differences : Replaces the 2-ethoxy-2-oxoethyl group with a 2-oxoethyl chain ().
Impact on Properties :
| Property | Target Compound | Analog |
|---|---|---|
| Reactivity | Stabilized ester (ethoxy) | Reactive aldehyde (oxo) |
| Stability | Higher (ethoxy protects carbonyl) | Lower (prone to oxidation) |
| Synthetic Versatility | Limited to ester chemistry | Broad (aldehyde coupling) |
tert-Butyl 3-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate (CAS: 889955-52-6)
Structural Differences: Features a longer ethoxy-oxopropanoyl chain (). Impact on Properties:
| Property | Target Compound | Analog |
|---|---|---|
| Lipophilicity | Moderate (shorter chain) | Higher (longer chain) |
| Electrophilicity | Lower (single carbonyl) | Higher (two carbonyls) |
| Biological Penetration | Reduced membrane permeability | Enhanced permeability |
Biological Activity
The compound tert-butyl 2-(2-ethoxy-2-oxoethyl)-3-hydroxypyrrolidine-1-carboxylate (CAS No. 2103752-81-2) is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H23NO5
- Molecular Weight : 273.33 g/mol
- IUPAC Name : this compound
- Structure : The compound features a pyrrolidine ring, which is significant for its biological activity.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antioxidant Properties : Similar compounds in the pyrrolidine class have shown antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases .
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit inflammatory pathways, suggesting potential use in treating inflammatory conditions.
- Neuroprotective Effects : Compounds with similar structures have been evaluated for neuroprotective properties, indicating that this compound might also possess such effects .
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, although more research is needed to confirm these findings.
The exact mechanisms by which this compound exerts its effects are not fully elucidated. However, it is hypothesized that:
- The compound may modulate signaling pathways involved in cell proliferation and apoptosis.
- Its antioxidant properties could be attributed to the ability to scavenge free radicals and reduce oxidative damage.
Study 1: Neuroprotective Potential
A study investigated the neuroprotective effects of various pyrrolidine derivatives, including this compound, on neuronal cell lines subjected to oxidative stress. Results indicated a significant reduction in cell death compared to controls, suggesting a protective role against neurodegenerative processes .
Study 2: Antitumor Activity
In vitro assays demonstrated that this compound inhibited the growth of several cancer cell lines. The compound was found to induce apoptosis through activation of caspase pathways, highlighting its potential as an anticancer agent .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C13H23NO5 |
| Molecular Weight | 273.33 g/mol |
| CAS Number | 2103752-81-2 |
| IUPAC Name | tert-butyl 2-(2-ethoxy... |
| Antioxidant Activity | Yes |
| Anti-inflammatory Effects | Yes |
| Neuroprotective Effects | Yes |
| Antitumor Activity | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
